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Technical Support Center: Pyroxene
Geothermometry
This guide provides troubleshooting advice and answers to frequently asked questions

regarding disequilibrium in pyroxene geothermometry calculations. It is intended for

researchers and scientists working in petrology and geochemistry.

FAQs: Understanding Equilibrium
Q1: What is pyroxene geothermometry and why is equilibrium essential?

A1: Two-pyroxene geothermometry is a technique used to calculate the temperature at which

two coexisting pyroxenes, typically clinopyroxene (Cpx) and orthopyroxene (Opx), formed in

an igneous or metamorphic rock. The method relies on the temperature-dependent exchange

of elements, primarily Ca, Mg, and Fe, between the two mineral structures.[1][2] For the

calculated temperature to be meaningful, the two pyroxenes must have crystallized in

chemical equilibrium, meaning they formed simultaneously and were stable together, allowing

for predictable element partitioning. If the pyroxenes are not in equilibrium, the fundamental

assumptions of the thermometer are violated, and the resulting temperature calculations will be

inaccurate.[3]

Q2: What does "disequilibrium" mean for my pyroxene pair?
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A2: Disequilibrium indicates that the analyzed clinopyroxene and orthopyroxene grains (or

zones within grains) did not achieve a stable chemical balance at the time of their formation or

were subsequently altered. This can manifest as:

Incorrect Element Partitioning: The distribution of elements like Fe and Mg between the Cpx

and Opx does not match experimentally determined equilibrium values.[4]

Textural Evidence: The presence of reaction rims, complex zoning, or exsolution lamellae

that have not been properly accounted for can indicate disequilibrium.[2][5]

Scattered Temperature Results: Analyses of multiple pyroxene pairs from the same rock

yield a wide, geologically nonsensical range of temperatures.

Q3: What are the common geological causes of disequilibrium?

A3: Disequilibrium in pyroxene pairs can be caused by several geological processes:

Rapid Cooling: If magma cools too quickly, the pyroxene crystals may not have sufficient

time to exchange elements and reach equilibrium.

Magma Mixing: The mixing of two different magmas can bring together pyroxene crystals

that formed under different temperature and pressure conditions, creating a disequilibrium

assemblage.[4]

Subsolidus Re-equilibration: During slow cooling in plutonic or metamorphic environments,

pyroxenes may continue to exchange elements at lower temperatures after initial

crystallization, a process that can lead to erroneous temperature estimates if not recognized.

[4]

Alteration: Post-formation chemical alteration by fluids can change the composition of the

pyroxenes.

Inherited Crystals (Xenocrysts): Crystals from a different rock (xenocrysts) may be

incorporated into a magma but fail to equilibrate with the new melt and its crystallizing

pyroxenes.

Troubleshooting Guide: Identifying Disequilibrium
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Q4: My calculated temperature seems incorrect. How can I test my pyroxene pairs for

equilibrium?

A4: Before accepting a calculated temperature, it is crucial to test your mineral analyses for

equilibrium. The most common method is the Fe-Mg partitioning test. Graphical methods, such

as plotting pyroxene compositions on a quadrilateral, can also be used to visually assess

equilibrium.[1][6]

Q5: How do I perform an Fe-Mg equilibrium test?

A5: The Fe-Mg exchange between clinopyroxene and orthopyroxene is a widely used test for

equilibrium. The distribution coefficient, K_D (Fe-Mg), is calculated based on the molar

fractions of FeO and MgO in both pyroxenes. For many magmatic systems, clinopyroxene-

liquid pairs are considered to be in equilibrium if the Fe-Mg exchange coefficient (K_D (Fe-

Mg)cpx-liq) is 0.28 ± 0.08.[5] Similarly, a K_D value for olivine-liquid equilibrium is often cited as

0.30 ± 0.03.[7] A significant deviation from the expected K_D value suggests that the mineral

pair is not in equilibrium.

Q6: Are there graphical methods to check for equilibrium?

A6: Yes. Plotting the compositions of your coexisting pyroxene pairs on a pyroxene
quadrilateral (Wo-En-Fs diagram) is a powerful visual tool.[1] In an equilibrium assemblage, the

tie-lines connecting coexisting Cpx-Opx pairs should be parallel and should not cross. Crossing

tie-lines are a clear indication of disequilibrium among the analyzed mineral pairs.

Protocols & Data
Q7: What is the standard protocol for analyzing pyroxenes using an Electron Probe

Microanalyzer (EPMA)?

A7: Accurate EPMA data is the foundation of reliable geothermometry. While specific

parameters may vary based on the instrument and sample, a general protocol is as follows:

Experimental Protocol: Electron Probe Microanalysis of Pyroxenes

Sample Preparation: Prepare a polished thin section or an epoxy mount of the mineral

grains. Ensure the surface is flat, highly polished, and free of scratches or plucking to
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minimize analytical errors. Coat the sample with a thin layer of carbon to ensure electrical

conductivity.

Instrument Conditions:

Accelerating Voltage: Typically set to 15 kV for major elements in silicates.[8]

Beam Current: A focused beam current of 10-20 nA is common.[8][9] A slightly defocused

beam (e.g., 3-5 µm) may be used to minimize sample damage and analyze a more

representative volume, especially in zoned crystals.

Beam Diameter: A focused beam is often used for small, homogeneous areas, while a

broader beam may be necessary to reintegrate fine exsolution lamellae.[9]

Standardization: Calibrate the instrument using well-characterized, homogeneous standards.

For pyroxenes, common standards include diopside (for Si, Ca, Mg) and ferrosilite or

almandine (for Fe).[8][10]

Data Acquisition:

Analyze multiple points on both clinopyroxene and orthopyroxene grains, ensuring the

grains are in physical contact.

Acquire data for all major elements (e.g., SiO₂, Al₂O₃, FeO, MgO, CaO, Na₂O, TiO₂, MnO,

Cr₂O₃).

Use appropriate peak and background counting times to ensure good statistical precision;

for instance, 30 seconds for peak and 15 seconds for background is a common starting

point.[8]

Data Reduction: Use a standard correction procedure (e.g., ZAF or PAP) to convert raw X-

ray intensities into elemental weight percentages.

Q8: Where can I find reference values for equilibrium tests?

A8: The table below summarizes key quantitative criteria for assessing pyroxene equilibrium.

Values outside these ranges may indicate disequilibrium.
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Test Parameter Equilibrium Range Primary Use

Fe-Mg Partitioning K_D (Fe-Mg)cpx-liq 0.27 ± 0.03
Mafic to intermediate

magmas

Fe-Mg Partitioning K_D (Fe-Mg)ol-liq 0.30 ± 0.03 Mafic magmas

Component Sum Wo + En + Fs > 90%

General applicability

for quadrilateral-based

thermometers

Data compiled from various sources, including Putirka (2008) and Grove and Bryan (1983).[2]

[11]

Troubleshooting Guide: Addressing Disequilibrium
Q9: I've confirmed disequilibrium. What are my next steps?

A9: The workflow for addressing disequilibrium is outlined in the diagram below. The primary

steps are to carefully re-examine your textural and chemical data. Scrutinize mineral textures

for signs of magma mixing or reaction rims. Analyze different parts of zoned crystals to see if

any domains approach equilibrium. It may be necessary to discard data from clearly

unequilibrated pairs and focus only on those that pass equilibrium tests.

Q10: Can I still get a temperature estimate from a disequilibrium assemblage?

A10: Obtaining a meaningful temperature from a clear disequilibrium assemblage is

challenging and often not advisable. However, in some cases, you may be able to:

Analyze Crystal Cores: If disequilibrium is caused by late-stage processes, the cores of

crystals might preserve equilibrium compositions from an earlier magmatic stage.

Use Single-Pyroxene Thermometers: If only one pyroxene is present or in equilibrium with

the melt, single-pyroxene thermometers can be applied, although they may have larger

uncertainties.[3]

Reintegrate Exsolution Lamellae: For slowly cooled rocks, broad-beam EPMA analysis can

be used to reintegrate the bulk composition of the original, higher-temperature pyroxene
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before exsolution occurred.[2]

Visual Guides
Workflow for Assessing Pyroxene Equilibrium

Data Acquisition

Equilibrium Testing

Calculation & Interpretation

1. Petrographic Analysis
(Identify Cpx-Opx pairs)

2. EPMA Analysis
(Acquire chemical data)

3. Perform Fe-Mg
Partitioning Test (K_D)

4. Plot on Pyroxene
Quadrilateral

 K_D in range 

Disequilibrium Suspected

 K_D out of range 

Equilibrium Confirmed

 Tie-lines parallel  Tie-lines cross 

5. Calculate Temperature
using Two-Pyroxene

Thermometer

Proceed to
Troubleshooting

(See Fig. 2)
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Click to download full resolution via product page

Workflow for assessing pyroxene equilibrium.

Decision Tree for Addressing Disequilibrium

Start: Disequilibrium
Identified

Is there textural evidence
of magma mixing or

reaction rims?

Are crystals strongly zoned?

No

Isolate & analyze distinct
textural populations.

Re-test for equilibrium.

Yes

Is there fine exsolution
(<5 microns)?

No

Analyze cores and rims
separately. Test core-core

and rim-rim pairs.

Yes

Use a broad electron beam
to reintegrate bulk composition.

Recalculate.

Yes

No clear path to equilibrium.
Discard pair. Report data

as disequilibrium assemblage.

No
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Decision tree for addressing disequilibrium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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